molecular formula C14H10O3 B10842740 3,4-Dihydroxy-10H-anthracen-9-one

3,4-Dihydroxy-10H-anthracen-9-one

Cat. No. B10842740
M. Wt: 226.23 g/mol
InChI Key: KBOKOYAHHLPGSJ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-10H-anthracen-9-one is an organic compound with the molecular formula C14H10O3. It is a derivative of anthracene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and a ketone group at the 9 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, anthracene-9,10-dione can be hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processing reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of continuous flow reactors also minimizes waste generation and enhances process efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: 3,4-Dihydroxy-9,10-dihydroanthracene.

    Substitution: Ethers, esters.

Scientific Research Applications

3,4-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-10H-anthracen-9-one involves its interaction with various molecular targets. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties

properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

3,4-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-6,15,17H,7H2

InChI Key

KBOKOYAHHLPGSJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3)O)O

Origin of Product

United States

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